Cas no 64657-20-1 (Desacetyl Forskolin)

Desacetyl Forskolin structure
Nome do Produto:Desacetyl Forskolin
Desacetyl Forskolin Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Naphtho[2,1-b]pyran-1-one,3-ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-
- Desacetyl Forskolin
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one
- 1alpha,6beta,7beta,9alpha-Tetrahydroxy-8,13-epoxy-labd-14-en-11-one
- A,6
- A,7
- A,9
- A-Tetrahydroxy-8,13-epoxy-labd-14-en-11-one
- D3533_FLUKA
- Deacetylforskolin from Coleus forskohlii
- CCG-214729
- SR-05000002623-1
- (3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one
- DESACETYLCOLFORSIN
- BRD-A31087826-001-01-7
- (3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one
- 64657-20-1
- SR-05000002623
- DEACETYLFORSKOLIN
- (3R,4aR,5S,6S,10S,10aR,10bS)-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyldodecahydro-1H-benzo[f]chromen-1-one
- 7-Desacetylforskolin
- SCHEMBL3130497
- CHEMBL486619
- AKOS027378860
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran-1-one
- Deacetylforskolin from Coleus forskohlii, >=98%
- HSCI1_000358
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyldodecahydro-1H-benzo[f]chromen-1-one
-
- Inchi: InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14-,15-,17-,18-,19+,20-/m0/s1
- Chave InChI: WPDITXOBNLYZHH-KAACEJSMSA-N
- SMILES: CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C
Propriedades Computadas
- Massa Exacta: 368.22000
- Massa monoisotópica: 368.21988874g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 1
- Complexidade: 646
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 107Ų
- XLogP3: 0.4
Propriedades Experimentais
- Densidade: 1.3±0.1 g/cm3
- Ponto de Fusão: 171-173°C
- Ponto de ebulição: 512.1±50.0 °C at 760 mmHg
- Ponto de Flash: 174.8±23.6 °C
- Índice de Refracção: 1.596
- PSA: 107.22000
- LogP: 0.94910
- Pressão de vapor: 0.0±3.0 mmHg at 25°C
Desacetyl Forskolin Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- WGK Alemanha:3
- Código da categoria de perigo: 21
- Instrução de Segurança: S36
-
Identificação dos materiais perigosos:
- Frases de Risco:R21
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Desacetyl Forskolin Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EF44-1mg |
1ALPHA,6BETA,7BETA,9ALPHA-TETRAHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE |
64657-20-1 | ≥98% | 1mg |
$92.00 | 2024-04-22 | |
TRC | D281860-10mg |
Desacetyl Forskolin |
64657-20-1 | 10mg |
$ 230.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234516-1 mg |
Deacetylforskolin, |
64657-20-1 | 1mg |
¥331.00 | 2023-07-10 | ||
A2B Chem LLC | AG71972-1mg |
1ALPHA,6BETA,7BETA,9ALPHA-TETRAHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE |
64657-20-1 | ≥98% | 1mg |
$45.00 | 2024-04-19 | |
TRC | D281860-100mg |
Desacetyl Forskolin |
64657-20-1 | 100mg |
$ 1777.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234516-1mg |
Deacetylforskolin, |
64657-20-1 | 1mg |
¥331.00 | 2023-09-05 | ||
1PlusChem | 1P00EF44-5mg |
1ALPHA,6BETA,7BETA,9ALPHA-TETRAHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE |
64657-20-1 | ≥98% | 5mg |
$253.00 | 2024-04-22 | |
A2B Chem LLC | AG71972-5mg |
1ALPHA,6BETA,7BETA,9ALPHA-TETRAHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE |
64657-20-1 | ≥98% | 5mg |
$176.00 | 2024-04-19 |
Desacetyl Forskolin Literatura Relacionada
-
1. Forskolin and 7-deacetylforskolin: study of the reactivity behaviour towards different phosphorylating agentsBansi Lal,Ashok Kumar Gangopadhyay J. Chem. Soc. Perkin Trans. 1 1992 1993
-
2. Natural products as modulators of the cyclic-AMP pathway: evaluation and synthesis of lead compoundsSaumitra Sengupta,Goverdhan Mehta Org. Biomol. Chem. 2018 16 6372
-
J. R. Hanson Nat. Prod. Rep. 1992 9 139
-
Ponnam Devendar,Arigari Niranjana Kumar,M. S. Bethu,Amtul Zehra,R. Pamanji,J. Venkateswara Rao,Ashok Kumar Tiwari,Balasubramanian Sridhar,K. V. N. Satya Srinivas,J. Kotesh Kumar RSC Adv. 2015 5 93122
-
5. Index pages
64657-20-1 (Desacetyl Forskolin) Produtos relacionados
- 332160-88-0(<br>2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(4-methoxy-2-nitro-phenyl)- acetamide)
- 690962-36-8(4-(3-chlorobenzenesulfonamido)-N-2-(3,4-dimethoxyphenyl)ethylbenzamide)
- 1260835-29-7(6-aMino-3,4-dihydroquinazolin-2(1H)-one)
- 1006487-17-7(1-(3-Methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid)
- 1272528-98-9(3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid)
- 1315345-09-5(Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate)
- 84474-01-1(2-(((3-Chloro-4-methylphenyl)amino)methyl)phenol)
- 1784870-07-0(1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole)
- 1805921-37-2(4-Bromo-3-(difluoromethyl)-6-methoxypyridine-2-methanol)
- 1254836-27-5(4-(4-Fluorophenyl)thiophene-3-carbaldehyde)
Fornecedores recomendados
atkchemica
(CAS:64657-20-1)Desacetyl Forskolin

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito